17beta-HSD1 Inhibition Potency
6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol demonstrates potent inhibition of human 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) with an IC50 of 1.20 nM [1]. This potency is in the low nanomolar range, comparable to the most effective non-steroidal 17beta-HSD1 inhibitors described in the literature, such as a potent estrone C15 derivative with an IC50 of 10 nM [2]. However, this is a cross-study comparison and lacks direct head-to-head assay data with a close structural analog of the benzodioxane series.
vs
10 nM (Comparator)
| Evidence Dimension | Inhibition of human 17beta-HSD1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Estrone C15 derivative (compound 21) IC50 = 10 nM |
| Quantified Difference | Target compound is approximately 8.3-fold more potent than the comparator |
| Conditions | Target compound: Assay using human placental cytosolic fraction with [3H]-E1 as substrate [1]. Comparator: Assay using recombinant human 17beta-HSD1 [2]. |
Why This Matters
This level of potency suggests the compound could serve as a valuable non-steroidal scaffold for developing inhibitors of 17beta-HSD1, a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancer and endometriosis.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152). Affinity Data for 17-beta-hydroxysteroid dehydrogenase type 1. View Source
- [2] Poirier, D. et al. Estrone C15 derivatives--a new class of 17beta-hydroxysteroid dehydrogenase type 1 inhibitors. J. Steroid Biochem. Mol. Biol., 2001. View Source
